molecular formula C67H113N3O25 B13709407 DBCO-PEG23-amine

DBCO-PEG23-amine

Cat. No.: B13709407
M. Wt: 1360.6 g/mol
InChI Key: NLDOMACCXIMRCH-UHFFFAOYSA-N
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Description

DBCO-PEG23-amine is a compound that serves as a versatile linker in bioconjugation and drug delivery applications. It consists of a Dibenzocyclooctyne (DBCO) moiety and an amine group connected by a polyethylene glycol (PEG) spacer. The DBCO group is commonly used in copper-free click chemistry reactions, while the amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of DBCO-PEG23-amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (≥98%) and consistency. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG23-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form stable amide or imine linkages

    Click Chemistry Reactions: The DBCO moiety participates in copper-free click chemistry reactions with azide-containing molecules, forming stable triazole linkages

Common Reagents and Conditions

    Reagents: Carboxylic acids, activated NHS esters, azide-containing molecules, and carbonyl compounds.

    Conditions: Reactions are typically carried out in organic solvents like DMSO, DCM, or DMF at ambient temperature

Major Products

The major products formed from these reactions include bioconjugates and drug delivery systems with improved pharmacokinetics, reduced side effects, and enhanced efficacy .

Scientific Research Applications

DBCO-PEG23-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in bioconjugation and click chemistry reactions.

    Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.

    Medicine: Plays a crucial role in the development of targeted therapeutics and diagnostic agents.

    Industry: Employed in the production of advanced materials and nanotechnology applications .

Mechanism of Action

The mechanism of action of DBCO-PEG23-amine involves its ability to form stable linkages with various functional groups. The DBCO moiety reacts with azide-containing molecules through a copper-free click chemistry reaction, resulting in a stable triazole linkage. The amine group can form amide or imine linkages with carboxylic acids, activated NHS esters, and carbonyl compounds. These reactions enable the creation of bioconjugates and drug delivery systems with enhanced properties .

Comparison with Similar Compounds

Similar Compounds

  • DBCO-PEG4-amine
  • DBCO-PEG12-amine
  • DBCO-PEG24-amine

Comparison

Compared to other similar compounds, DBCO-PEG23-amine offers a longer PEG spacer, which increases its water solubility and reduces steric hindrance in bioconjugation reactions. This makes it particularly useful in applications requiring high solubility and minimal steric interference .

Properties

Molecular Formula

C67H113N3O25

Molecular Weight

1360.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide

InChI

InChI=1S/C67H113N3O25/c68-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-59-95-60-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-69-66(71)11-12-67(72)70-61-64-7-2-1-5-62(64)9-10-63-6-3-4-8-65(63)70/h1-8H,11-61,68H2,(H,69,71)

InChI Key

NLDOMACCXIMRCH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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